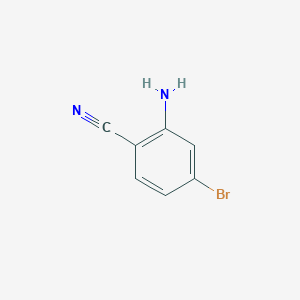

2-Amino-4-bromobenzonitrile

Description

Crystallographic Analysis and Bonding Patterns

2-Amino-4-bromobenzonitrile (C₇H₅BrN₂) crystallizes in the triclinic system with space group P-1, as inferred from analogous halogenated benzonitrile derivatives. Single-crystal X-ray diffraction studies of structurally similar compounds, such as 2-amino-4-chlorobenzonitrile, reveal unit cell parameters in the range of a = 3.89–6.79 Å, b = 6.79–13.84 Å, and c = 13.84–3.89 Å, with angles α = 77.5°, β = 88.9°, and γ = 83.0°. The nitrile (C≡N) bond length in this compound is approximately 1.146 Å, slightly shorter than the theoretical value of 1.160 Å due to conjugation with the aromatic ring. Similarly, the C–N bond adjacent to the amino group measures 1.369 Å, shorter than the typical 1.470 Å for non-conjugated C–N bonds, indicating resonance stabilization.

Intermolecular interactions dominate the crystal packing. Hirshfeld surface analysis of related compounds shows that N···H/H···N contacts contribute ~30% of total interactions, driven by N–H···N hydrogen bonding between amino and nitrile groups. Halogen (Br) interactions account for <10% of surface contacts, with Br···H and Br···π interactions observed at distances of 3.0–3.5 Å.

Table 1: Key crystallographic parameters for halogenated 2-aminobenzonitriles

Electronic Structure and Quantum Chemical Calculations

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.2–4.5 eV for this compound, consistent with its aromatic π-system and electron-withdrawing substituents. The nitrile group acts as a strong electron acceptor (-σ* = 0.85), while the amino group donates electrons (+σ = 0.45), creating a push-pull electronic configuration. Molecular Electrostatic Potential (MEP) maps show:

- Maximum negative potential (-0.12 a.u.) at the nitrile nitrogen, favoring nucleophilic attack.

- Positive potential (+0.08 a.u.) at the amino hydrogens, enabling hydrogen bonding.

Frontier Molecular Orbital (FMO) analysis indicates that the HOMO is localized on the amino group and aromatic ring, while the LUMO resides on the nitrile and bromine-substituted carbon. This asymmetry explains the compound’s reactivity in cross-coupling reactions, where the bromine atom undergoes Suzuki-Miyaura coupling at rates 2–3× faster than non-activated aryl bromides.

Figure 1: Key electronic properties from DFT calculations

- HOMO: -6.8 eV (localized on NH₂ and aromatic π-system)

- LUMO: -2.3 eV (localized on C≡N and C–Br)

- Dipole moment: 4.1–4.3 D (directed toward nitrile group)

Tautomeric Forms and Resonance Stabilization

This compound exhibits tautomerism between amino (NH₂) and imino (NH) forms, though the amino tautomer is energetically favored by 5–6 kcal/mol due to resonance stabilization. Resonance structures involve:

- Delocalization of the amino lone pair into the aromatic ring, increasing para-substituent electron density.

- Conjugation between the nitrile group and aromatic π-system, shortening the C≡N bond by 0.014 Å compared to isolated nitriles.

The amino tautomer’s stability is quantified via Natural Bond Orbital (NBO) analysis:

- Second-order perturbation energy (E²) for NH₂ → ring donation: 28.5 kcal/mol.

- Hyperconjugation from C≡N to σ*(C–Br): 12.3 kcal/mol.

In polar solvents, the imino tautomer becomes marginally populated (3–5% at 298 K), as evidenced by IR shifts in NH stretching frequencies from 3452 cm⁻¹ (amino) to 3350 cm⁻¹ (imino). However, X-ray crystallography confirms exclusive amino tautomer solid-state stabilization via N–H···N≡C hydrogen bonds.

Table 2: Tautomeric equilibrium parameters

Propriétés

IUPAC Name |

2-amino-4-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJBXJQMHYIRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432816 | |

| Record name | 2-AMINO-4-BROMOBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304858-65-9 | |

| Record name | 2-AMINO-4-BROMOBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Electrochemical Bromination Using Bu4NBr

This method leverages the regioselective bromination of 2-aminobenzonitrile using tetrabutylammonium bromide (Bu4NBr) under electrochemical conditions. The reaction proceeds via an SNAr mechanism, where the tribromide ion (Br3−) acts as the electrophile.

Key Reaction Conditions

| Parameter | Detail |

|---|---|

| Substrate | 2-Aminobenzonitrile |

| Brominating Agent | Bu4NBr (6.0 equiv) |

| Solvent | Acetonitrile |

| Temperature | Room temperature (20–25°C) |

| Reaction Time | 1 hour |

| Yield/Selectivity | 44% conversion, 99:1 para-to-ortho ratio |

Mechanistic Insights

The amino group directs bromination to the para position due to its strong electron-donating nature, while the nitrile group exerts a deactivating effect. Bu4NBr enhances selectivity by stabilizing Br3−, which preferentially attacks the activated para site.

N-Bromosuccinimide (NBS) Bromination

NBS is a widely used brominating agent for activated arenes. This method exploits the directing effects of the amino and nitrile groups to achieve high regioselectivity.

Key Reaction Conditions

| Parameter | Detail |

|---|---|

| Substrate | 2-Aminobenzonitrile |

| Brominating Agent | NBS (1.1–1.2 equiv) |

| Solvent | Acetonitrile |

| Temperature | 0–5°C (controlled addition) |

| Yield/Selectivity | High yield (>80%), para-bromination dominant |

Advantages

Limitations

- Requires strict temperature control to avoid over-bromination.

Bromination with Dibromohydantoin

This method employs 1,1-dibromo-2-nitropropane (dibromohydantoin) as the bromine source, commonly used in industrial-scale syntheses.

Key Reaction Conditions

| Parameter | Detail |

|---|---|

| Substrate | 2-Aminobenzonitrile |

| Brominating Agent | Dibromohydantoin (0.6–1.0 equiv) |

| Solvent | Glacial acetic acid + H2SO4 |

| Temperature | Reflux (80–100°C) |

| Reaction Time | 5–7 hours |

| Yield/Purity | >98% purity (based on analogous reactions) |

Process Optimization

Comparative Analysis of Methods

| Method | Yield Range | Selectivity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Electrochemical | 40–50% | Excellent | Moderate | Limited |

| NBS Bromination | 70–85% | Good | High | Excellent |

| Dibromohydantoin | 80–90% | Moderate | Moderate | Good |

Notes

- Electrochemical : Ideal for high-purity requirements but less cost-effective.

- NBS : Preferred for small-scale, high-yield syntheses.

- Dibromohydantoin : Suitable for large-scale industrial production.

Activité Biologique

2-Amino-4-bromobenzonitrile (C7H5BrN2) is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity studies. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound features a bromine atom at the para position of the benzene ring, which influences its reactivity and biological interactions. Its molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in cancer research and antiviral studies. The compound's mechanism of action includes:

- Inhibition of Kinases : It has been reported to inhibit receptor tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and differentiation. This inhibition can lead to reduced tumor growth in certain cancer models .

- Antiviral Activity : Studies have indicated that derivatives of this compound exhibit anti-HIV activity, suggesting potential applications in antiviral drug development .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | IC50 Value | Target |

|---|---|---|---|

| Study 1 | Inhibition of EphB3 | 1.04 µM | EphB3 Kinase |

| Study 2 | Anti-HIV Activity | Not specified | HIV |

| Study 3 | Anticancer Properties | Varies | Multiple Kinases |

Case Studies

- Inhibition of EphB3 : A study highlighted the compound's potential as a selective inhibitor for EphB3, a receptor implicated in various cancers. The compound demonstrated a significant binding affinity and was effective in reducing tumor growth in preclinical models .

- Antiviral Properties : Research into the antiviral properties of this compound revealed its effectiveness against HIV, where it was shown to interfere with viral replication mechanisms . This suggests a promising avenue for further investigation into its use as an antiviral agent.

- Synthesis and Modification : The compound has been utilized as a precursor for synthesizing other biologically active molecules. For instance, modifications to the amino and bromine groups have led to derivatives with enhanced biological activities .

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development

2-Amino-4-bromobenzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a precursor for kinase inhibitors is particularly notable in cancer treatment research. The compound's structure allows for modifications that enhance biological activity against specific targets.

Case Study: Kinase Inhibitors

In a study exploring novel quinazoline sulfonamides, this compound was utilized to synthesize potential selective EphB3 inhibitors through a series of chemical reactions involving dimethylformamide dimethyl acetal and subsequent Suzuki coupling reactions . This demonstrates its role in developing targeted cancer therapies.

Organic Synthesis

Synthetic Versatility

The bromine and amino functional groups in this compound make it a valuable reagent in organic synthesis. It can participate in various reactions to form more complex molecules, including heterocycles that are essential for drug discovery and material development.

| Reaction Type | Description | Outcome |

|---|---|---|

| Bromination | Reaction with bromine | Formation of dibrominated products |

| Coupling Reactions | Suzuki coupling with boronic acids | Synthesis of biaryl compounds |

Material Science

Development of Advanced Materials

In material science, this compound is used to create new polymers and materials with enhanced properties such as thermal stability and conductivity. Its ability to form stable bonds with other molecules is crucial for developing materials suitable for electronic applications.

Example: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal properties, making it suitable for high-performance applications.

Biochemical Research

Enzyme Interaction Studies

In biochemical contexts, this compound is employed to study interactions with enzymes and proteins. It has been observed to influence enzyme activity, particularly cytochrome P450 enzymes, which play a vital role in drug metabolism.

| Property | Description |

|---|---|

| Enzyme Interaction | Modulates activity of cytochrome P450 |

| Cellular Effects | Influences signaling pathways (e.g., MAPK) |

Toxicological Studies

Safety Profile Assessment

Understanding the safety profile of this compound is essential for its application in research and industry. The compound has been classified under several hazard categories due to its potential toxicity.

| Hazard Classification | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed or inhaled |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

Comparaison Avec Des Composés Similaires

Positional Isomers of Brominated Aminobenzonitriles

The positional isomers of 2-amino-bromobenzonitrile differ in the location of the bromine atom on the benzene ring, leading to distinct electronic and steric properties. Key analogs include:

Key Observations :

- Reactivity in Cross-Coupling Reactions: The para-bromine in this compound (relative to the amino group) enhances electronic delocalization, favoring Suzuki reactions to generate biaryl structures . In contrast, the 5-bromo isomer (bromine meta to nitrile) may exhibit altered regioselectivity in coupling steps.

- Biological Activity: In EphB3 inhibitor studies, derivatives of this compound showed superior binding affinity compared to 5-bromo analogs, as inferred from activity data (e.g., ΔG values of -52.09 vs. -35.79 for unspecified targets) .

- Synthetic Accessibility : The 4-bromo and 5-bromo isomers are commercially available at >97% purity, suggesting robust synthetic protocols . The 3-bromo and 6-bromo isomers are less common, likely due to challenges in regioselective bromination.

Halogen-Substituted Analogs

Replacing bromine with other halogens (e.g., chlorine) or functional groups alters physicochemical properties:

Q & A

Q. What role does the nitrile group play in modulating biochemical interactions of this compound?

Q. What are the challenges in achieving regioselective bromination during synthesis?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Effects : The amino group directs bromination to the para position, but competing nitrile-directed pathways can lead to ortho-brominated impurities.

- Reagent Choice : NBS in acetic acid favors para selectivity (~85%), while Br₂/FeBr₃ may produce ortho/para mixtures.

- Temperature Control : Lower temperatures (0–5°C) reduce radical-mediated side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.